molecular formula C18H15ClN2O2S B5881238 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 5623-65-4

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B5881238
CAS No.: 5623-65-4
M. Wt: 358.8 g/mol
InChI Key: ALEZBRNEQKOZFL-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloro-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted thiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thioethers.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving thiazole derivatives.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Comparison with Similar Compounds

2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide can be compared with other similar compounds, such as:

    2-chloro-N-(4-methoxyphenyl)nicotinamide: Similar in structure but lacks the thiazole ring, which may result in different biological activities.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfonamide group, which may impart different pharmacological properties.

    Chloro(5-methoxy-2-(1-(4-methoxyphenyl)imino-N-ethylphenyl-C)(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)iridium:

Properties

IUPAC Name

2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-13-8-6-12(7-9-13)10-14-11-20-18(24-14)21-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEZBRNEQKOZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359733
Record name F0344-0872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-65-4
Record name F0344-0872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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